molecular formula C13H10ClNO B1295336 Salicylidene o-chloroaniline CAS No. 3172-42-7

Salicylidene o-chloroaniline

Cat. No. B1295336
CAS RN: 3172-42-7
M. Wt: 231.68 g/mol
InChI Key: RJZYMXSMSDKXBO-UHFFFAOYSA-N
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Description

Salicylidene o-chloroaniline is a derivative of salicylideneaniline, a Schiff base known for its chromic properties, particularly photochromism and thermochromism. These compounds exhibit changes in color upon exposure to light or variations in temperature, respectively. Salicylideneaniline derivatives have been extensively studied due to their interesting optical properties and potential applications in various fields, including materials science and sensor technology .

Synthesis Analysis

The synthesis of salicylideneaniline derivatives, including those with o-chloroaniline groups, typically involves the reaction of salicylaldehyde with aniline derivatives. A highly stable NH salicylideneaniline can be prepared by reacting 1,3,5-triformylphloroglucinol with aniline derivatives, as confirmed by X-ray crystallographic data and NMR studies . Additionally, salicylideneaniline derivatives have been synthesized through a tandem Claisen rearrangement reaction, which provides a variety of products with different conformations .

Molecular Structure Analysis

The molecular structure of salicylideneaniline derivatives has been extensively characterized using X-ray crystallography. These studies have revealed that the NH form of salicylideneaniline is predominantly zwitterionic in crystals . The crystal structures of various derivatives show that the dihedral angles between the two benzene rings are crucial for their photochromic properties, with certain angles promoting or inhibiting photochromism . Furthermore, the presence of substituents like chlorine can influence the molecular conformation and intramolecular hydrogen bonding .

Chemical Reactions Analysis

Salicylideneaniline derivatives undergo photochromic reactions upon photoirradiation, where they can switch between different forms with distinct colors. The thermochromic behavior is also notable, with changes in color observed upon cooling or heating . The presence of electron-donating and -withdrawing substituents on the azomethine group of salicylideneaniline significantly affects its basicity, which can influence its reactivity in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of salicylideneaniline derivatives are closely related to their molecular structure. The intramolecular hydrogen bonding and planarity of the molecules contribute to their thermochromic properties . The substituents on the benzene rings affect the dihedral angles and, consequently, the photochromic behavior of the crystals . Salicylideneaniline derivatives with a cobaltadithiolene backbone exhibit diverse structural features and electrochemical redox potentials, indicating their potential for use in electronic applications . Additionally, the conformationally locked derivatives show strong excited-state intramolecular proton transfer (ESIPT) fluorescence, which can be useful for pH sensing and other optical applications .

Scientific Research Applications

Insecticide Development

Salicylidene o-chloroaniline, and its analogs like salicylidene-4-chloroaniline, have been explored for their potential in insecticide development. Research on the phenoloxidase enzyme in Pieris rapae L. indicates that these compounds can inhibit enzyme activity, suggesting a novel mode of action for insecticide development. The compounds showed reversible competitive inhibition, indicating potential for environmentally friendly pest control strategies (Xiao et al., 2008).

Photochromic Properties

The photochromic properties of this compound derivatives have been studied extensively. A clear correlation was observed between the photochromic behavior and the molecular structure, particularly the dihedral angle of the benzene rings. This research suggests potential applications in materials science, particularly in developing materials that change color in response to light (Johmoto et al., 2012).

Metal Ion Extraction

Studies have demonstrated the effectiveness of this compound in the liquid-liquid extraction of copper(II) ions from sulfate media. The compound forms a simple chelate with copper ions, indicating its usefulness in metal recovery and purification processes (Bouzgou et al., 2016).

Plant Growth and Development

Salicylic acid, which is structurally related to this compound, plays a crucial role in plant growth and development. It mediates local and systemic plant defense responses against pathogens and helps plants cope with abiotic stresses like drought and temperature extremes. This suggests potential agricultural applications in enhancing plant resilience (Rivas-San Vicente & Plasencia, 2011).

Thermochromism in Molecular Systems

Research on N-salicylideneanilines, including this compound, has revealed interesting thermochromic properties. These properties are dependent on the crystal and molecular structure and have potential applications in developing materials that change color with temperature changes (Hadjoudis et al., 1977).

Fluorescent Chemosensors

This compound-based compounds have been used to develop novel fluorescent chemosensors. These sensors show significant fluorescence enhancement upon the addition of specific metal ions like Zn2+, indicating potential applications in environmental monitoring and biochemical assays (Gao et al., 2006).

Safety and Hazards

Salicylidene o-chloroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[(2-chlorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZYMXSMSDKXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279199
Record name 2-[[(2-Chlorophenyl)imino]methyl]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3172-42-7
Record name 2-[[(2-Chlorophenyl)imino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3172-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylidene o-chloroaniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(2-Chlorophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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